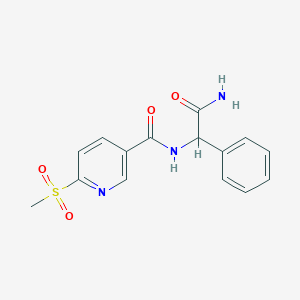
N-(2-Amino-2-oxo-1-phenylethyl)-6-methylsulfonylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Amino-2-oxo-1-phenylethyl)-6-methylsulfonylpyridine-3-carboxamide, commonly known as AOPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AOPC is a small molecule inhibitor that has been found to selectively target certain enzymes and receptors, making it a promising candidate for drug development and research.
Mécanisme D'action
The mechanism of action of AOPC is complex and involves the selective inhibition of specific enzymes and receptors. AOPC has been found to inhibit several enzymes, including protein kinase C (PKC), phospholipase C (PLC), and phosphatidylinositol 3-kinase (PI3K). AOPC has also been found to modulate the activity of certain receptors, including the N-methyl-D-aspartate (NMDA) receptor and the cannabinoid receptor CB1. By selectively targeting these enzymes and receptors, AOPC can modulate various signaling pathways and cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of AOPC are diverse and depend on the specific enzymes and receptors that it targets. In cancer cells, AOPC has been found to induce apoptosis, inhibit cell cycle progression, and inhibit angiogenesis. In neurons, AOPC has been shown to modulate synaptic plasticity, enhance long-term potentiation (LTP), and improve cognitive function. In the immune system, AOPC has been found to modulate the activity of various immune cells, including T cells, B cells, and macrophages.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using AOPC in lab experiments include its high selectivity and specificity for certain enzymes and receptors, its potential for drug development and research, and its diverse range of applications in various fields. However, there are also some limitations associated with the use of AOPC in lab experiments, including its complex synthesis process, its potential for off-target effects, and its limited availability and high cost.
Orientations Futures
There are several future directions for research on AOPC, including the development of more efficient synthesis methods, the identification of new targets and applications, and the optimization of its pharmacokinetic and pharmacodynamic properties. Some potential future directions for research on AOPC include the development of AOPC-based drugs for the treatment of cancer, neurodegenerative disorders, and autoimmune diseases, the identification of new targets and applications for AOPC, and the optimization of its pharmacokinetic and pharmacodynamic properties.
Méthodes De Synthèse
The synthesis of AOPC is a complex process that involves several steps. It starts with the reaction of 2-amino-3-bromopyridine with 2-bromo-1-phenylethanone to form 2-amino-3-(2-oxo-1-phenylethyl)pyridine. This intermediate is then reacted with methylsulfonyl chloride to form AOPC. The purity and yield of AOPC can be improved through various purification techniques, including column chromatography and recrystallization.
Applications De Recherche Scientifique
AOPC has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, AOPC has been found to inhibit the growth and proliferation of cancer cells by targeting specific enzymes and receptors. In neuroscience, AOPC has been shown to modulate neurotransmitter release and synaptic plasticity, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In immunology, AOPC has been found to modulate the immune response, making it a promising candidate for the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
N-(2-amino-2-oxo-1-phenylethyl)-6-methylsulfonylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c1-23(21,22)12-8-7-11(9-17-12)15(20)18-13(14(16)19)10-5-3-2-4-6-10/h2-9,13H,1H3,(H2,16,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIKWQXSESKNBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C=C1)C(=O)NC(C2=CC=CC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Methoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2568416.png)
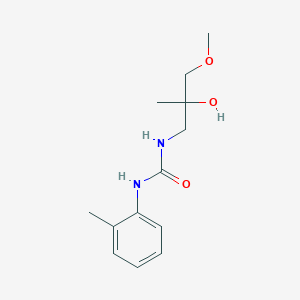
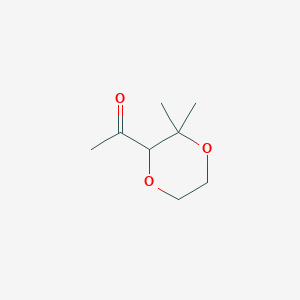
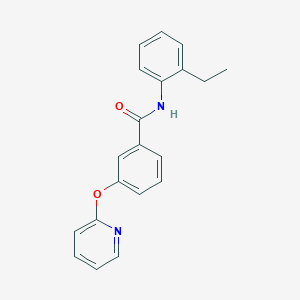
![{8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}(phenyl)methanone](/img/structure/B2568422.png)
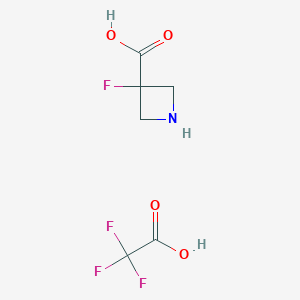
![2-(1,2-Benzoxazol-3-yl)-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone](/img/structure/B2568427.png)
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2568428.png)
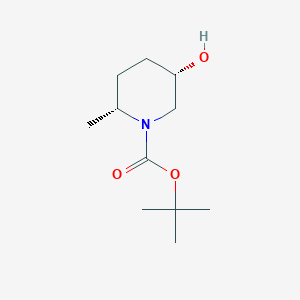
![5-[[4-(2-Fluorophenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2568430.png)
![2-{[5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B2568433.png)


![2-methyl-4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimidine](/img/structure/B2568439.png)